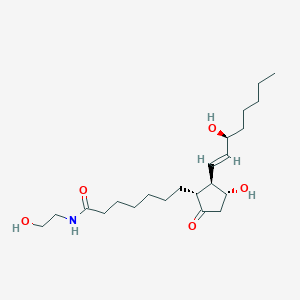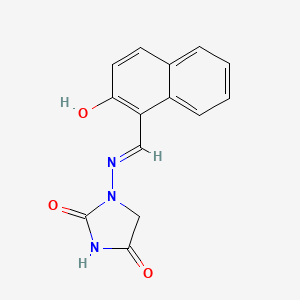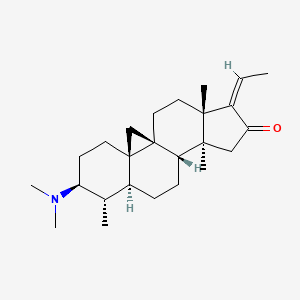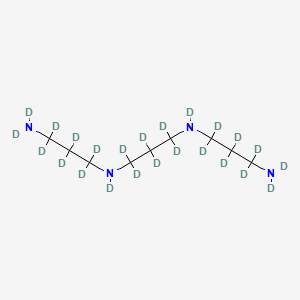
4,5,6,7-Tetradeuterioisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “4,5,6,7-Tetradeuterioisoindole-1,3-dione” are not available, there are related studies on the synthesis of isoindoline-1,3-dione derivatives. For instance, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .
Applications De Recherche Scientifique
Synthesis and Characterization
- Polysubstituted Analogues : Research has demonstrated the synthesis of new polysubstituted isoindole-1,3-dione analogues, which are significant due to their potential applications in medicinal chemistry and materials science. These compounds were synthesized through various reactions, highlighting the versatility of isoindole-1,3-diones in chemical synthesis (Tan et al., 2014).
- Optical Properties : Another study focused on the synthesis and optical properties of isoindoline-1,3-dione compounds, exploring their UV-Vis spectra and potential applications in materials science due to their specific absorbance, transmittance, and refractive index properties (Tan et al., 2018).
Chemical Reactions and Mechanisms
- Palladium-Catalyzed Hydride Reduction : The formation of tetrahydroisoindoles through palladium-catalyzed hydride reduction illustrates a method to produce these compounds, which could have implications in synthetic organic chemistry and potentially in pharmaceutical synthesis (Hou et al., 2007).
Material Science Applications
- Elastic/Plastic Flexibility : The study of n-dodecyl-substituted tetrachlorophthalimide revealed its recrystallization solvent-dependent elastic/plastic flexibility, suggesting applications in the design of flexible materials and coatings (Kusumoto et al., 2022).
Structural Analysis
- Conformational Analysis : Research on the dipole moments and conformational analysis of various dione compounds provides insights into their chemical behavior and potential applications in designing molecules with specific electronic properties (Lam et al., 2003).
Novel Synthesis Methods
- Novel Synthesis Techniques : Innovative methods for the synthesis of complex molecules incorporating isoindole-1,3-dione units highlight the ongoing development of new synthetic pathways that could be applied in pharmaceuticals and agrochemicals (Hai, 2007).
Pharmaceutical Research
- Anticonvulsant Activities : The synthesis and evaluation of 5-(isoindole-1,3-dione) pyrimidinones for their anticonvulsant activities indicate the potential of these compounds in developing new medications for treating seizure disorders (Sharma et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 4,5,6,7-Tetradeuterioisoindole-1,3-dione are the human dopamine receptors , specifically the D2 receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor activity, cognition, and reward.
Mode of Action
Phthalimide-d4 interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.
Pharmacokinetics
The pharmacokinetic parameters of similar isoindoline derivatives have been evaluated in silico
Result of Action
The molecular and cellular effects of Phthalimide-d4’s action are largely dependent on its interaction with the D2 receptor. By modulating this receptor’s activity, Phthalimide-d4 can influence a variety of cellular responses, potentially leading to therapeutic effects. For instance, one isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model .
Propriétés
IUPAC Name |
4,5,6,7-tetradeuterioisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11)/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJCHHZQLQNZHY-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2=O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)






